Chromoionophore I

Beschreibung

Eigenschaften

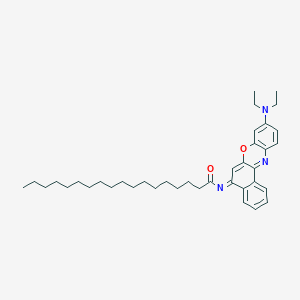

IUPAC Name |

N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H53N3O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-37(42)39-34-29-36-38(32-24-22-21-23-31(32)34)40-33-27-26-30(28-35(33)43-36)41(5-2)6-3/h21-24,26-29H,4-20,25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWBZQJIXVRCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H53N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402892 | |

| Record name | Chromoionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125829-24-5 | |

| Record name | Chromoionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chromoionophore I: A Technical Guide for Advanced Research

An In-depth Examination of the H⁺-Selective Chromoionophore for Optical Sensing and Drug Development Applications

Chromoionophore I, also known by its ETH designation ETH 5294, is a highly lipophilic, H⁺-selective neutral chromoionophore. It serves as a critical component in the fabrication of ion-selective optodes (ISOs) and other optical sensing systems. Its profound change in optical properties upon protonation and deprotonation allows for the sensitive detection of various ions through an ion-exchange mechanism. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a derivative of Nile Blue, featuring a benzo[a]phenoxazine core modified with a long C17 alkyl chain to ensure high lipophilicity. This property is essential for its stable incorporation into hydrophobic polymer membranes used in optical sensors.

Table 1: Chemical Identity and Core Properties of this compound

| Property | Value | Citation(s) |

| Systematic Name | N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide | [1][2] |

| Synonyms | ETH 5294, N-Octadecanoyl-Nile blue | [1][2] |

| CAS Number | 125829-24-5 | [1] |

| Molecular Formula | C₃₈H₅₃N₃O₂ | |

| Molecular Weight | 583.85 g/mol | |

| Physical Form | Solid | |

| Melting Point | 91-93 °C | |

| Solubility | Oil-soluble, soluble in organic solvents like Chloroform and THF |

Spectroscopic and Ion-Sensing Properties

The functionality of this compound is rooted in its pH-dependent optical characteristics. In its protonated state, it exhibits distinct absorption and fluorescence spectra compared to its deprotonated form. This spectral shift is the basis of its use as an optical transducer in sensor membranes.

Table 2: Spectroscopic and Physicochemical Properties of this compound

| Property | Value | Conditions / Notes | Citation(s) |

| Fluorescence (Protonated Form) | λex ≈ 614 nm; λem ≈ 663 nm | --- | |

| Absorption Maximum (Deprotonated Form) | ~530 nm | In Chloroform | |

| Absorption Maximum (Deprotonated Form) | ~550 nm | In Tetrahydrofuran (THF) | |

| pKa in PVC-DOS Membrane | 10.7 | DOS = bis(2-ethylhexyl)sebacate | |

| pKa in PVC-NPOE Membrane | 12.4 | NPOE = o-nitrophenyloctylether |

Note: The pKa values are highly dependent on the composition of the membrane matrix, particularly the plasticizer used.

Signaling Mechanism in Ion-Selective Optodes

This compound functions as an optical transducer within a bulk optode membrane. The overall sensor's selectivity to a specific ion (e.g., K⁺) is conferred by a highly selective ionophore (e.g., valinomycin) incorporated into the membrane. The sensing mechanism is based on a competitive ion-exchange equilibrium at the sample-membrane interface.

The process can be summarized as follows:

-

The lipophilic optode membrane, containing the protonated chromoionophore (CH⁺), a cation-selective ionophore (L), and lipophilic anionic sites (R⁻), is brought into contact with the aqueous sample.

-

The ionophore (L) selectively binds the target cation (M⁺) from the sample phase, forming a complex (ML⁺) within the membrane.

-

To maintain charge neutrality within the hydrophobic membrane, for every target cation (M⁺) that enters, a proton (H⁺) is expelled from the membrane into the aqueous phase.

-

This expulsion of a proton is facilitated by the deprotonation of the chromoionophore (CH⁺ → C + H⁺).

-

The deprotonation of this compound induces a significant change in its absorption and/or fluorescence properties, which can be measured optically. The magnitude of this change is proportional to the concentration of the target cation in the sample.

References

- 1. Comparative analysis of a bulk optode based on a valinomycin ionophore and a nano-optode in micelles with pluronic F-127 for the quantification of potassium in aqueous solutions - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]

Chromoionophore I: A Technical Guide to its Mechanism of Action and Application in Ion Sensing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromoionophore I, also known as ETH 5294, is a lipophilic, hydrogen ion-selective chromoionophore that serves as a critical component in a variety of optical ion-sensing platforms. Its mechanism of action is predicated on a competitive ion-exchange equilibrium within a hydrophobic sensor matrix. In the presence of a specific ionophore, the target cation is selectively extracted into the sensor membrane, causing the release of a proton from this compound. This deprotonation event induces a significant and measurable change in the molecule's absorbance and fluorescence spectra, allowing for the quantitative determination of the target ion's concentration. This technical guide provides an in-depth exploration of the core mechanism of this compound, presents key quantitative data, details experimental protocols for sensor fabrication and measurement, and includes visualizations of the underlying chemical processes.

Core Mechanism of Action

This compound is a highly basic dye molecule that acts as a proton carrier within a hydrophobic membrane, typically composed of poly(vinyl chloride) (PVC) and a plasticizer.[1] Its fundamental role is that of a pH indicator within this non-aqueous environment. The sensing principle of an optode incorporating this compound relies on an ion-exchange mechanism.

The key components of such a sensor are:

-

This compound (C): The signal transducer.

-

Ionophore (L): A molecule that selectively binds the target cation (M⁺).

-

Ionic Additive (R⁻): A lipophilic anion to ensure charge neutrality within the membrane.

In the absence of the target cation, this compound exists in its protonated form (CH⁺), imparting a specific color or fluorescence to the membrane. When the sensor is exposed to a sample containing the target cation, the ionophore facilitates the extraction of the cation into the membrane. To maintain charge neutrality, a corresponding number of protons are expelled from the membrane, leading to the deprotonation of this compound (C).

The equilibrium can be represented as:

M⁺ (aq) + L (mem) + CH⁺ (mem) ⇌ ML⁺ (mem) + C (mem) + H⁺ (aq)

This shift in equilibrium results in a change in the ratio of the protonated to the deprotonated form of this compound, which is directly observed as a change in the optical signal.

Signaling Pathway Diagram

Caption: Ion-exchange mechanism of this compound in a sensor membrane.

Quantitative Data

The performance of a this compound-based optode is characterized by several key parameters, including its acidity constant (pKa) within the membrane and the selectivity of the chosen ionophore for the target ion over other interfering ions.

Table 1: Acidity Constants (pKa) of this compound (ETH 5294) in PVC Membranes

| Plasticizer | pKa | Reference |

| Bis(2-ethylhexyl)sebacate (DOS) | 9.1 | [2] |

| o-Nitrophenyloctylether (NPOE) | 12.0 | [2] |

Note: The pKa is highly dependent on the polarity of the plasticizer used in the membrane.

Table 2: Selectivity Coefficients (log Kpot) for Ion-Selective Optodes using this compound

| Target Ion | Ionophore | Interfering Ion | log Kpot |

| K⁺ | Valinomycin | Na⁺ | -4.9 |

| Ca²⁺ | ETH 129 | K⁺ | -4.8 |

| Ca²⁺ | ETH 129 | Na⁺ | -4.9 |

| Ca²⁺ | ETH 129 | Mg²⁺ | -5.2 |

| Na⁺ | Sodium Ionophore X | K⁺ | -2.4 |

| Na⁺ | Sodium Ionophore X | Li⁺ | -2.9 |

| Na⁺ | Sodium Ionophore X | Ca²⁺ | -3.8 |

| Na⁺ | Sodium Ionophore X | Mg²⁺ | -4.1 |

Note: Selectivity coefficients are dependent on the specific composition of the sensor membrane.

Experimental Protocols

Synthesis of this compound (N-Octadecanoyl-Nile Blue)

Disclaimer: This is a generalized protocol based on standard acylation reactions. Researchers should consult relevant literature and safety data sheets before proceeding.

Materials:

-

Nile Blue A (or its free base)

-

Octadecanoyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or chloroform

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve Nile Blue in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a slight molar excess of anhydrous pyridine or triethylamine to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add a slight molar excess of octadecanoyl chloride dissolved in anhydrous DCM to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the base, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield pure N-Octadecanoyl-Nile Blue.

Fabrication of an Ion-Selective Optode Membrane

Materials:

-

This compound

-

Selective Ionophore (e.g., Valinomycin for K⁺)

-

Ionic Additive (e.g., Potassium tetrakis(4-chlorophenyl)borate - KTpClPB)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., DOS or NPOE)

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

In a clean glass vial, dissolve precise amounts of this compound, the selective ionophore, the ionic additive, PVC, and the plasticizer in THF. A typical composition might be (by weight): 1% this compound, 2% Ionophore, 0.5% Ionic Additive, 33% PVC, and 63.5% Plasticizer.

-

Mix the components thoroughly until a homogeneous "cocktail" is formed.

-

Cast the cocktail onto a clean, flat surface (e.g., a glass plate or a suitable transparent support material) using a spin-coater or a casting knife to achieve a thin, uniform membrane.

-

Allow the solvent to evaporate completely in a dust-free environment, typically for 24 hours.

-

The resulting transparent, flexible membrane can then be cut to the desired size and mounted in a flow cell or on the tip of a fiber optic probe for measurements.

Measurement of Ion Concentration

Experimental Setup:

-

A light source (e.g., tungsten lamp for absorbance, LED or laser for fluorescence)

-

A flow-through cell or a cuvette holder for the optode membrane

-

A spectrometer or a photodetector with appropriate filters

-

A peristaltic pump for flowing sample and buffer solutions

-

A data acquisition system

Procedure:

-

Mount the optode membrane in the flow cell.

-

Equilibrate the membrane by flowing a buffer solution at a constant pH.

-

Record the baseline optical signal (absorbance or fluorescence) of the fully protonated or deprotonated form of this compound by flowing a strong acid or base solution, respectively.

-

Introduce a series of standard solutions with known concentrations of the target ion and record the steady-state optical signal for each.

-

Generate a calibration curve by plotting the change in absorbance or fluorescence as a function of the logarithm of the ion activity.

-

Introduce the unknown sample and measure its optical response.

-

Determine the concentration of the target ion in the sample by interpolating its response on the calibration curve.

Experimental Workflow Diagram

Caption: General workflow for the preparation and use of a this compound-based optode.

Conclusion

This compound is a versatile and robust tool for the development of optical sensors for a wide range of cations. Its mechanism, based on a well-understood ion-exchange equilibrium, allows for the rational design of sensors with high selectivity and sensitivity. By carefully selecting the ionophore and optimizing the membrane composition, researchers can tailor these optodes for specific applications in environmental monitoring, clinical diagnostics, and various fields of scientific research. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals working to harness the capabilities of this compound in their respective domains.

References

Principle of H+-Selective Chromoionophores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data related to H+-selective chromoionophores. These compounds are fundamental to the development of optical sensors for a wide range of ions and molecules, with significant applications in chemical and biomedical research.

Core Principles of H+-Selective Chromoionophores

H+-selective chromoionophores are lipophilic pH indicators that undergo a change in their optical properties—either absorbance or fluorescence—in response to changes in proton concentration within a hydrophobic sensing membrane.[1] This principle is the foundation of many ion-selective optical sensors (optodes). The sensing mechanism typically relies on an ion-exchange equilibrium at the sample-membrane interface.

In a typical sensor formulation, the chromoionophore is embedded in a polymeric membrane, often made of polyvinyl chloride (PVC), along with a plasticizer to ensure the mobility of the sensing components. For the detection of ions other than protons, a specific ionophore that selectively binds the target analyte is also incorporated into the membrane.

The overall sensing scheme involves a competition between the target analyte ion and a proton for the ionophore, or a co-extraction of the analyte ion and a proton into the membrane. This dynamic equilibrium dictates the protonation state of the chromoionophore, which in turn produces a measurable optical signal.

Signaling Pathways

The signaling mechanism of H+-selective chromoionophore-based sensors depends on the charge of the target analyte.

Cation Sensing (Ion-Exchange Mechanism):

For the detection of a cation (M⁺), an ionophore (L) selective for that cation is included in the membrane. The cation from the sample solution is extracted into the membrane by the ionophore, and in the process, a proton (H⁺) is released from the protonated chromoionophore (CH⁺) to maintain charge neutrality. This deprotonation of the chromoionophore leads to a change in its absorbance or fluorescence.

Cation-exchange signaling pathway.

Anion Sensing (Co-extraction Mechanism):

For the detection of an anion (A⁻), the anion from the sample is extracted into the membrane along with a proton. This process is facilitated by an anion-selective ionophore or by the protonated chromoionophore itself acting as an anion receptor. The influx of protons into the membrane leads to the protonation of the chromoionophore (C), causing a change in its optical properties.

Anion co-extraction signaling pathway.

Quantitative Data

The performance of H+-selective chromoionophores is characterized by several key parameters, including their acidity constant (pKa) in the membrane, selectivity coefficients, and dynamic response range.

Acidity Constants (pKa) of H+-Selective Chromoionophores

The pKa of a chromoionophore within the sensor membrane is a critical parameter that determines the sensor's operating pH range. It is significantly influenced by the composition of the membrane, particularly the plasticizer used.[2]

| Chromoionophore | pKa in PVC-DOS Membrane | pKa in PVC-NPOE Membrane |

| ETH 5294 | 12.1 | 14.8 |

| ETH 2439 | 9.7 | 12.0 |

| ETH 5350 | 10.1 | 12.4 |

| ETH 5418 | 10.8 | 13.0 |

| ETH 5315 | 11.2 | 13.4 |

| ETH 7061 | 11.6 | 13.8 |

| ETH 7075 | 8.1 | 10.6 |

| ETH 2412 | 7.9 | 10.2 |

| Data sourced from Qin, Y., & Bakker, E. (2002). Talanta, 58(5), 909-918.[1][2] |

Selectivity Coefficients

The selectivity of an ion-selective optode is quantified by the selectivity coefficient, KoptI,J, which describes the preference of the sensor for the primary ion (I) over an interfering ion (J). Lower values of the selectivity coefficient indicate better selectivity for the primary ion.

The following table presents representative logarithmic selectivity coefficients for a nitrite (NO₂⁻) selective optical sensor based on a Co(III)-corrole ionophore and various H+-selective chromoionophores.

| Chromoionophore | Interfering Ion (J) | log KoptNO₂,J |

| Chromoionophore I | ClO₄⁻ | -1.5 |

| SCN⁻ | -1.8 | |

| NO₃⁻ | -2.5 | |

| Br⁻ | -3.2 | |

| Cl⁻ | -3.8 | |

| Chromoionophore V | ClO₄⁻ | -1.7 |

| SCN⁻ | -2.0 | |

| NO₃⁻ | -2.8 | |

| Br⁻ | -3.5 | |

| Cl⁻ | -4.0 | |

| Data adapted from Liu, X., et al. (2014). ACS Applied Materials & Interfaces, 6(15), 12473-12480. |

Dynamic Response Range

The dynamic response range of an optical sensor based on H+-selective chromoionophores is the concentration range of the analyte over which the sensor provides a measurable and reproducible signal. This range is influenced by the pKa of the chromoionophore, the binding constant of the ionophore for the analyte, and the pH of the sample. Typically, these sensors have a dynamic range of 2-3 orders of magnitude in analyte concentration. The response range can be extended by using a pH gradient across the sensor surface.

Experimental Protocols

General Workflow for Sensor Development and Characterization

The development and characterization of an optical sensor based on H+-selective chromoionophores follows a systematic workflow.

General experimental workflow.

Preparation of a PVC-based Ion-Selective Optical Sensor Membrane

This protocol describes the preparation of a typical PVC membrane for an optical ion sensor.

Materials:

-

High molecular weight Polyvinyl chloride (PVC)

-

Plasticizer (e.g., bis(2-ethylhexyl)sebacate (DOS) or o-nitrophenyloctylether (NPOE))

-

H+-selective chromoionophore (e.g., ETH 5294)

-

Ionophore (selective for the target analyte)

-

Lipophilic salt/ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Component Weighing: Accurately weigh the membrane components. A typical composition might be: 33% (w/w) PVC, 66% (w/w) plasticizer, and 1-2% (w/w) of the combined sensing components (chromoionophore, ionophore, and ionic additive).

-

Dissolution: Dissolve the weighed components in a minimal amount of fresh THF in a small glass vial. Ensure complete dissolution by gentle vortexing or stirring.

-

Casting: Pour the membrane cocktail into a glass ring (e.g., 24 mm inner diameter) placed on a clean, flat glass plate.

-

Solvent Evaporation: Cover the casting ring with a watch glass to allow for slow evaporation of the THF over approximately 24 hours. This slow evaporation is crucial for forming a homogenous, transparent membrane.

-

Membrane Curing: After the THF has evaporated, the membrane is left to cure for another 24 hours to ensure all residual solvent is removed.

-

Sensor Fabrication: Cut a small disc from the master membrane (e.g., 5-7 mm diameter) and mount it into a suitable sensor body or onto a transparent support for optical measurements.

-

Conditioning: Before use, condition the sensor membrane by soaking it in a solution of the primary ion for several hours.

Determination of Chromoionophore pKa using the Sandwich Membrane Method

The sandwich membrane method is an in-situ technique to determine the binding properties of ionophores and chromoionophores within the polymeric membrane.

Principle: Two membranes with different compositions are pressed together, and the potential difference across the interface is measured. For pKa determination of a neutral chromoionophore, one membrane contains the chromoionophore, while the other does not. The potential difference is measured as a function of the pH of the bathing solutions.

Procedure:

-

Membrane Preparation: Prepare two sets of PVC membranes as described in section 3.2.

-

Membrane 1: Contains the plasticizer, PVC, a lipophilic cation exchanger (e.g., KTpClPB), and the H+-selective chromoionophore.

-

Membrane 2: Contains the same components as Membrane 1, but without the chromoionophore.

-

-

Electrode Assembly:

-

Mount a disc of Membrane 2 in an ion-selective electrode body with a defined inner filling solution and an internal reference electrode (e.g., Ag/AgCl).

-

Place a disc of Membrane 1 on top of the first membrane, ensuring good contact.

-

Place a second electrode body with inner filling solution and reference electrode on top of Membrane 1, creating the "sandwich."

-

-

Potential Measurement:

-

Immerse the sandwich membrane assembly in a series of buffer solutions with varying pH values.

-

Record the electromotive force (EMF) at each pH.

-

-

Data Analysis:

-

The potential difference between the two configurations (with and without the chromoionophore) is plotted against the pH of the external solution.

-

The pKa of the chromoionophore in the membrane is determined from the inflection point of the resulting sigmoidal curve.

-

Synthesis of H+-Selective Chromoionophores

Many H+-selective chromoionophores are based on the Nile Blue scaffold. The synthesis often involves the condensation of a substituted aminophenol with a nitroso-aniline derivative, followed by modification to enhance lipophilicity.

Example: Synthesis of an N-Acyl Nile Blue Derivative (e.g., ETH 5294)

The synthesis of this compound (ETH 5294), which is N-octadecanoyl-Nile Blue, is a multi-step process that starts with the synthesis of the Nile Blue core.

-

Synthesis of Nile Blue: Nile Blue is typically synthesized by the acid-catalyzed condensation of 5-(diethylamino)-2-nitrosophenol with 1-naphthylamine.

-

Acylation of Nile Blue: The amino group of the Nile Blue core is then acylated to introduce a long alkyl chain, which imparts the necessary lipophilicity for retention in the sensor membrane. This can be achieved by reacting Nile Blue with a long-chain acyl chloride, such as octadecanoyl chloride, in the presence of a base.

This guide provides a foundational understanding of H+-selective chromoionophores. For more specific applications and advanced sensor design, further consultation of the primary literature is recommended.

References

- 1. Quantitive binding constants of H(+)-selective chromoionophores and anion ionophores in solvent polymeric sensing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent improvements to the selectivity of extraction-based optical ion sensors - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06636F [pubs.rsc.org]

Chromoionophore I (ETH 5294): A Technical Guide for Hydrophobic pH Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromoionophore I, also known by its ETH designation ETH 5294, is a highly lipophilic, H⁺-selective neutral chromoionophore.[1] Structurally a derivative of Nile Blue, it is a versatile dye molecule extensively utilized as a pH indicator in hydrophobic environments such as polymer membranes for optical sensors (optodes) and in ion-selective electrodes (ISEs).[2][3][4] Its oil-soluble nature and distinct pH-dependent spectral properties make it an invaluable tool for pH measurements in non-aqueous or membrane-based systems, which are of significant interest in various fields including biomedical diagnostics and pharmaceutical analysis.[2]

This technical guide provides an in-depth overview of this compound, including its physicochemical properties, the mechanism of its pH-sensing function, detailed experimental protocols for its application, and a summary of its key quantitative data.

Physicochemical and Spectroscopic Properties

This compound is characterized by its significant hydrophobicity, which allows for its stable incorporation into plasticized polymer membranes with minimal leaching. Its chemical and spectroscopic properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | ETH 5294, N-Octadecanoyl-Nile blue, 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine | |

| CAS Number | 125829-24-5 | |

| Molecular Formula | C₃₈H₅₃N₃O₂ | |

| Molecular Weight | 583.85 g/mol | |

| Appearance | Solid | |

| Solubility | Oil-soluble, Soluble in DMSO (10 mM), THF | |

| Melting Point | 91-93 °C |

Table 2: Spectroscopic and Sensing Properties of this compound

| Parameter | Value | Conditions | Reference |

| pKa | 10.8 | PVC membrane with DOS plasticizer | |

| 11.4 | PVC membrane with DOS plasticizer | ||

| Generally 2-3 orders of magnitude lower in DOS than NPOE | PVC membranes | ||

| Absorbance Maximum (λmax) - Deprotonated Form | ~530 nm | Chloroform | |

| ~550 nm | Tetrahydrofuran (THF) | ||

| Absorbance Maximum (λmax) - Protonated Form | ~610-620 nm | Pectin-Chitosan Membrane | |

| Fluorescence - Protonated Form | λex: 614 nm; λem: 663 nm | Not specified | |

| Fluorescence Quantum Yield | Data not readily available in the literature. |

Note: The spectral properties of this compound are highly dependent on the polarity and composition of its microenvironment, particularly the choice of plasticizer in a membrane.

Signaling Pathway and Mechanism of Action

The pH sensing mechanism of this compound is based on a reversible protonation-deprotonation equilibrium of its diethylamino group. This functional group is a highly basic site that acts as a proton acceptor.

In an environment with high proton concentration (low pH), the diethylamino group becomes protonated. This protonation induces a significant change in the electronic structure of the molecule's extensive π-conjugated system. The alteration of the electronic distribution leads to a shift in the molecule's absorption and fluorescence spectra. The protonated form of this compound is characterized by a strong absorbance in the longer wavelength region of the visible spectrum and exhibits fluorescence.

Conversely, in an environment with low proton concentration (high pH), the diethylamino group remains in its deprotonated, neutral state. This form of the molecule has a different electronic configuration, resulting in an absorption maximum at a shorter wavelength and negligible fluorescence. This distinct change in optical properties upon protonation allows for the ratiometric or absolute measurement of pH.

Caption: pH sensing mechanism of this compound.

Experimental Protocols

The most common application of this compound is in plasticized PVC-based optical sensors (optodes). Below is a generalized protocol for the fabrication and use of such a sensor for pH measurement.

Materials and Reagents

-

This compound (ETH 5294)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer: bis(2-ethylhexyl) sebacate (DOS) or 2-nitrophenyl octyl ether (NPOE)

-

Ionic additive (optional, to enhance ion exchange): e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)

-

Solvent: Tetrahydrofuran (THF), analytical grade

-

Transparent support: Glass slides or polyester sheets

-

Buffer solutions of known pH for calibration

Preparation of the Optode Membrane Cocktail

-

Component Weighing: Prepare a stock solution of the membrane components in THF. A typical composition (by weight) is approximately 33% PVC, 66% plasticizer (DOS or NPOE), and 1% active components (chromoionophore and any ionic additives). For example, to prepare a 200 mg cocktail:

-

PVC: ~66 mg

-

Plasticizer (DOS or NPOE): ~132 mg

-

This compound: ~1-2 mg

-

NaTFPB (if used): ~1 mg

-

-

Dissolution: Dissolve all components in a suitable volume of THF (e.g., 2 mL) in a glass vial. Ensure complete dissolution by gentle vortexing or stirring. The resulting solution should be homogeneous.

Fabrication of the Optode Film

-

Casting: A glass ring (e.g., 22 mm inner diameter) can be placed on a clean glass slide.

-

Solvent Evaporation: Pipette the prepared cocktail solution into the glass ring. Cover the setup loosely to allow for slow solvent evaporation over 24 hours at room temperature. This slow evaporation is crucial for forming a uniform, transparent, and mechanically stable membrane.

-

Membrane Conditioning: Once the film is completely dry, it can be carefully peeled from the glass slide. The resulting membrane can be cut into smaller pieces for use in different sensing setups. Before the first use, it is advisable to condition the optode membrane by soaking it in a buffer solution of a known pH (e.g., pH 7) for several hours.

pH Measurement Procedure

-

Instrumentation: A UV-Vis spectrophotometer or a spectrofluorometer is required. The optode membrane should be mounted in a cuvette holder that allows for the light beam to pass through it.

-

Blank Measurement: A blank measurement should be performed with a membrane prepared without the chromoionophore to account for any background absorbance from the PVC and plasticizer.

-

Calibration:

-

Expose the optode membrane to a series of standard buffer solutions with accurately known pH values that span the desired measurement range.

-

Allow the membrane to equilibrate with each buffer solution until a stable absorbance or fluorescence signal is obtained. The response time can vary depending on the membrane thickness and composition.

-

Record the absorbance spectrum or fluorescence intensity at the relevant wavelengths for both the protonated and deprotonated forms.

-

Construct a calibration curve by plotting the ratio of the absorbances (or fluorescence intensities) at two wavelengths versus the pH of the standard solutions.

-

-

Sample Measurement:

-

Immerse the calibrated optode in the sample solution.

-

Allow the system to reach equilibrium.

-

Record the absorbance or fluorescence signal.

-

Determine the pH of the sample by interpolating the measured signal ratio on the calibration curve.

-

-

Regeneration: Between measurements, the sensor can be regenerated by immersing it in a solution that brings it back to a defined protonation state (e.g., a high or low pH buffer), followed by re-equilibration in a neutral buffer.

Caption: Generalized workflow for pH optode fabrication and use.

Conclusion

This compound is a robust and reliable hydrophobic pH indicator with well-characterized properties that make it suitable for a wide range of research and development applications. Its utility in creating optical sensors for non-aqueous environments provides a powerful alternative to traditional pH measurement techniques. By understanding its fundamental properties and following established protocols, researchers can effectively leverage this compound for accurate and sensitive pH determination in complex matrices.

References

An In-Depth Technical Guide to Lipophilic Neutral Carrier Chromoionophores

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilic neutral carrier chromoionophores are essential components in the development of optical sensors (optodes) and ion-selective electrodes (ISEs) for a wide range of applications, from clinical diagnostics to environmental monitoring and pharmaceutical analysis. These highly engineered molecules are designed to selectively bind specific ions, resulting in a measurable change in their optical properties, such as color (absorbance) or fluorescence. This technical guide provides a comprehensive overview of the core principles, mechanisms of action, quantitative characteristics, and experimental methodologies associated with lipophilic neutral carrier chromoionophores. Detailed experimental protocols for sensor fabrication and characterization are provided, along with visualizations of the key signaling pathways and workflows to facilitate a deeper understanding of this critical sensor technology.

Core Principles and Mechanisms of Action

Lipophilic neutral carrier chromoionophores are sophisticated organic molecules that act as ion-selective indicators within a hydrophobic sensor membrane. Their operation is based on the principle of reversible binding of a target ion, which in turn modulates the electronic properties of the chromoionophore and leads to a change in its light absorption or emission characteristics.[1][2]

The sensor membrane is typically a plasticized polymer matrix, most commonly poly(vinyl chloride) (PVC), which provides a lipophilic environment for the chromoionophore and an ionophore. The key components of such a sensor system are:

-

Chromoionophore: A lipophilic dye that can exist in both protonated and deprotonated forms, each with a distinct absorption or fluorescence spectrum. It acts as a transducer, converting the chemical event of ion binding into an optical signal.

-

Ionophore (Neutral Carrier): A lipophilic molecule that selectively binds the target analyte ion. The high selectivity of the sensor is primarily determined by the ionophore.

-

Lipophilic Ionic Sites: These are added to the membrane to control the concentration of free ions within the membrane and to ensure its permselectivity.

The sensing mechanism can be broadly categorized into two types:

1.1. Ion-Exchange Mechanism (for Cations):

In this mechanism, the target cation (M⁺) from the sample solution is extracted into the membrane phase by the ionophore (L). To maintain charge neutrality within the membrane, a proton (H⁺) is released from the protonated chromoionophore (CH⁺). This deprotonation event causes a change in the optical properties of the chromoionophore.

1.2. Co-extraction Mechanism (for Anions):

For the detection of anions (A⁻), the ionophore facilitates the extraction of the anion from the sample into the membrane. To maintain charge neutrality, a proton is co-extracted from the sample solution, leading to the protonation of the chromoionophore (C) and a corresponding change in its optical signal.

Quantitative Data Presentation

The performance of a chromoionophore-based sensor is characterized by several key parameters. The following tables summarize important quantitative data for commonly used chromoionophores and ionophores.

Table 1: Acidity Constants (pKa) of Common Chromoionophores in Plasticized PVC Membranes [3]

| Chromoionophore | Plasticizer | pKa |

| ETH 5294 | DOS | 9.2 |

| ETH 5294 | NPOE | 11.8 |

| ETH 2439 | DOS | 8.1 |

| ETH 2439 | NPOE | 10.5 |

| ETH 5350 | DOS | 8.8 |

| ETH 5350 | NPOE | 11.2 |

| ETH 5418 | DOS | 7.9 |

| ETH 5418 | NPOE | 10.2 |

| ETH 5315 | DOS | 9.8 |

| ETH 5315 | NPOE | 12.1 |

| ETH 7061 | DOS | 10.1 |

| ETH 7061 | NPOE | 12.5 |

| ETH 7075 | DOS | 11.0 |

| ETH 7075 | NPOE | 13.3 |

| ETH 2412 | DOS | 11.5 |

| ETH 2412 | NPOE | 13.9 |

DOS: Bis(2-ethylhexyl) sebacate; NPOE: o-Nitrophenyl octyl ether

Table 2: Logarithmic Selectivity Coefficients (log K_pot_ij) of a Potassium Ion-Selective Electrode with Different Interfering Ions [4]

| Interfering Ion (j) | GCE/ISM | GCE/PPer/ISM | GCE/POT/ISM | GCE/PANI/ISM | GCE/PEDOT/ISM |

| Na⁺ | -2.67 | -2.71 | -2.73 | -2.75 | -2.78 |

| Mg²⁺ | -3.45 | -3.51 | -3.54 | -3.57 | -3.61 |

| Ca²⁺ | -3.21 | -3.26 | -3.29 | -3.32 | -3.36 |

GCE: Glassy Carbon Electrode; ISM: Ion-Selective Membrane; PPer: Poly(perinone); POT: Poly(3-octylthiophene); PANI: Polyaniline; PEDOT: Poly(3,4-ethylenedioxythiophene)

Table 3: Spectral Properties of Chromoionophore I (ETH 5294)

| State | Absorption Maximum (λ_max) | Emission Maximum (λ_em) | Reference |

| Deprotonated (in Chloroform) | ~630 nm | Not typically fluorescent | [5] |

| Protonated (in Chloroform) | ~550 nm | Not typically fluorescent | |

| In PVC/NPOE membrane (Deprotonated) | ~660 nm | - | |

| In PVC/NPOE membrane (Protonated) | ~540 nm | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common chromoionophore, fabrication of an ion-selective optode membrane, and characterization of the sensor's response.

3.1. Synthesis of this compound (ETH 5294; N-Octadecanoyl-Nile Blue)

Disclaimer: This is a representative synthesis protocol. Appropriate safety precautions should be taken when handling all chemicals.

Materials:

-

Nile Blue A

-

Octadecanoyl chloride

-

Pyridine

-

Chloroform

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve Nile Blue A in dry pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of octadecanoyl chloride in dry chloroform to the cooled Nile Blue A solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a dark solid.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

3.2. Fabrication of an Ion-Selective Optode Membrane

Materials:

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS or o-nitrophenyl octyl ether - NPOE)

-

Ionophore (specific to the target ion)

-

Chromoionophore (e.g., ETH 5294)

-

Lipophilic ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF), anhydrous

-

Glass rings or petri dish

Procedure:

-

Prepare a cocktail solution by dissolving the appropriate amounts of PVC, plasticizer, ionophore, chromoionophore, and lipophilic ionic additive in THF. A typical composition might be (w/w): 33% PVC, 65% plasticizer, 1% ionophore, 0.5% chromoionophore, and 0.5% ionic additive.

-

Thoroughly mix the solution until all components are completely dissolved, for example, by using a vortex mixer or magnetic stirrer.

-

Pour the cocktail solution into a glass ring placed on a clean, flat glass plate.

-

Cover the setup with a petri dish to allow for slow evaporation of the THF. This ensures the formation of a homogenous, transparent membrane.

-

Let the solvent evaporate completely at room temperature for at least 24 hours.

-

Once dry, carefully peel the membrane from the glass plate.

-

Cut out small discs from the membrane for use in the optical sensor.

3.3. Determination of the Sensor's Response to an Analyte

Materials and Equipment:

-

Fabricated ion-selective optode membrane

-

Spectrophotometer or fluorometer

-

Cuvette or flow-through cell

-

A series of standard solutions of the target ion with varying concentrations

-

pH buffer solutions

Procedure:

-

Mount the optode membrane in a suitable holder within the spectrophotometer or fluorometer.

-

Equilibrate the membrane with a blank solution (e.g., a buffer solution without the target ion) until a stable baseline signal is obtained.

-

Introduce the standard solutions of the target ion to the membrane, starting from the lowest concentration.

-

Allow the membrane to equilibrate with each standard solution until a stable optical signal (absorbance or fluorescence intensity) is recorded. The time required to reach a stable signal is the response time of the sensor.

-

Record the absorbance or fluorescence spectrum for each standard solution.

-

Plot the absorbance at the wavelength of maximum change or the fluorescence intensity versus the logarithm of the ion activity or concentration to generate a calibration curve.

-

The selectivity of the sensor can be determined by measuring its response to interfering ions in a similar manner and calculating the selectivity coefficients using the separate solution method or the fixed interference method.

Visualization of Signaling Pathways and Workflows

Graphviz (DOT language) is used to create diagrams illustrating the key processes involved in chromoionophore-based sensing.

4.1. Ion-Exchange Mechanism for Cation Detection

Caption: Ion-exchange mechanism for cation (M+) detection.

4.2. Co-extraction Mechanism for Anion Detection

Caption: Co-extraction mechanism for anion (A-) detection.

4.3. Experimental Workflow for Sensor Development

Caption: Workflow for chromoionophore-based sensor development.

Applications in Drug Development and Research

Lipophilic neutral carrier chromoionophore-based sensors have found numerous applications in the pharmaceutical and biomedical fields:

-

Drug Analysis: Quantification of ionic drugs in pharmaceutical formulations.

-

Biomedical Sensing: Real-time monitoring of physiologically important ions such as K⁺, Na⁺, and Ca²⁺ in biological fluids.

-

High-Throughput Screening: Development of miniaturized sensor arrays for rapid screening of drug candidates that interact with ion channels or transporters.

-

Cellular Imaging: Design of fluorescent nanosensors for imaging ion fluxes in living cells.

Conclusion

Lipophilic neutral carrier chromoionophores represent a powerful and versatile class of molecules for the development of highly selective and sensitive optical ion sensors. A thorough understanding of their underlying principles, quantitative characteristics, and the experimental protocols for their implementation is crucial for researchers and scientists working in analytical chemistry, sensor development, and drug discovery. The methodologies and data presented in this technical guide provide a solid foundation for the design, fabrication, and application of these advanced sensing systems. The continued development of novel chromoionophores and ionophores with improved photophysical properties and selectivities will further expand the utility of this technology in addressing complex analytical challenges.

References

- 1. researchgate.net [researchgate.net]

- 2. A highly selective, colorimetric, and environment-sensitive optical potassium ion sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Study of Potassium Ion-Selective Electrodes with Solid Contact: Impact of Intermediate Layer Material on Temperature Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Chromoionophore I: A Technical Guide to its Fluorescence and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromoionophore I, also known as ETH 5294, is a highly lipophilic, H⁺-selective neutral chromoionophore.[1] As a derivative of the Nile Blue dye, it is a critical component in the fabrication of optical sensors (optodes) for measuring pH and the activity of other ions through co-extraction or ion-exchange mechanisms.[2][3] Its utility stems from a distinct change in its optical properties, particularly its fluorescence, upon protonation. This technical guide provides an in-depth overview of the fluorescence excitation and emission spectra of this compound, detailed experimental protocols for their measurement, and a visualization of its signaling pathway.

Core Photophysical and Chemical Properties

The fundamental properties of this compound are essential for its application in sensory systems. Quantitative data are summarized in the table below for quick reference.

| Property | Value | Source |

| Synonyms | ETH 5294, N-Octadecanoyl-Nile blue, 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine | [1] |

| CAS Number | 125829-24-5 | [4] |

| Molecular Formula | C₃₈H₅₃N₃O₂ | |

| Molecular Weight | 583.85 g/mol | |

| Physical Form | Solid | |

| Melting Point | 91-93 °C | |

| Fluorescence λex (Protonated) | 614 nm | |

| Fluorescence λem (Protonated) | 663 nm | |

| Absorption λmax (Deprotonated) | ~530 nm (in Chloroform) | |

| Solubility | Oil-soluble, hydrophobic |

Spectroscopic Characteristics

The functionality of this compound as an indicator is rooted in its spectroscopic behavior. Like other fluorophores, it absorbs light at a specific range of wavelengths (the excitation spectrum) and, after a brief excited state lifetime, emits light at a longer wavelength range (the emission spectrum). This phenomenon, known as the Stokes shift, is fundamental to fluorescence measurements as it allows the emitted signal to be distinguished from the excitation light.

The fluorescence excitation spectrum of a molecule is typically identical to its absorption spectrum. For this compound, the spectral properties are highly dependent on its protonation state.

-

Deprotonated State: In its neutral (deprotonated) form, the molecule has a primary absorption maximum around 530 nm when dissolved in chloroform.

-

Protonated State: Upon binding a proton, the electronic structure of the chromophore is altered, causing a significant shift in its spectral properties. The protonated form is fluorescent, with a maximum excitation wavelength (λex) at 614 nm and a maximum emission wavelength (λem) at 663 nm. This change forms the basis of its use as a pH sensor.

Signaling and Sensing Mechanism

This compound is classified as a neutral H⁺-selective ionophore. In sensing applications, it is typically embedded within a hydrophobic polymer or sol-gel matrix. The sensing mechanism is based on an ion-exchange equilibrium at the interface between the sample (aqueous phase) and the sensor membrane (organic phase).

The diethylamino group on the benzo[a]phenoxazine moiety acts as the proton binding site. In the presence of protons (low pH), this site becomes protonated, inducing the change in fluorescence. This reversible reaction allows for dynamic pH monitoring. When used to detect other cations (e.g., K⁺ or Ca²⁺), this compound is paired with a specific ionophore (like valinomycin for potassium) and anionic sites within the membrane. The analyte ion is selectively drawn into the membrane by the ionophore, and to maintain charge neutrality, a proton is expelled from the chromoionophore, causing a measurable optical signal.

Experimental Protocol: Fluorescence Spectra Measurement

This section provides a standardized protocol for accurately measuring the excitation and emission spectra of this compound. The procedure is designed to minimize common artifacts such as the inner filter effect.

4.1. Materials and Reagents

-

This compound (Selectophore® grade or equivalent)

-

Spectroscopy-grade solvent (e.g., ethanol, chloroform)

-

Volumetric flasks and micropipettes

-

Quartz cuvettes (1 cm path length)

4.2. Instrumentation

-

Spectrofluorometer equipped with:

-

High-intensity light source (e.g., Xenon arc lamp)

-

Excitation and emission monochromators

-

A sensitive detector (e.g., Photomultiplier Tube, PMT)

-

-

UV-Vis Spectrophotometer

4.3. Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.

-

Working Solution: Dilute the stock solution to prepare a working sample. Crucially, the concentration should be low enough that the absorbance at the excitation maximum is ≤ 0.1. This is verified using a UV-Vis spectrophotometer and is necessary to prevent the inner filter effect, where high concentrations of the fluorophore absorb the excitation light before it traverses the entire cuvette, leading to distorted spectra.

-

Blank Sample: Prepare a cuvette containing only the pure solvent to measure and subtract background signals, such as Raman scatter from the solvent.

4.4. Measurement Procedure

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

-

Blank Subtraction: Record the emission spectrum of the solvent-only blank. This background spectrum will be subtracted from the sample's spectrum.

-

Determining Emission Spectrum:

-

Place the sample cuvette in the holder.

-

Set the excitation monochromator to the wavelength of maximum absorbance (for the protonated form, this would be ~614 nm).

-

Scan the emission monochromator across a wavelength range that covers the expected emission (e.g., 620 nm to 750 nm). The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.

-

-

Determining Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity (for the protonated form, ~663 nm).

-

Scan the excitation monochromator across a wavelength range that covers the expected absorption (e.g., 500 nm to 650 nm). The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

-

-

Data Correction: For accurate representation, the raw spectra should be corrected for variations in instrument components, such as lamp intensity and detector sensitivity across different wavelengths. Most modern spectrofluorometers include software to perform these corrections automatically.

References

Spectral Properties of Protonated Chromoionophore I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of protonated Chromoionophore I (ETH 5294), a lipophilic derivative of the Nile Blue dye. Widely utilized as a proton-selective chromoionophore in optical sensors and bioimaging, its distinct spectral shifts upon protonation are fundamental to its function. This document provides a comprehensive overview of its absorbance and fluorescence characteristics, detailed experimental protocols for their measurement, and a visualization of the underlying signaling pathway.

Core Spectral Data

The protonation of the diethylamino group on the this compound molecule induces significant changes in its electron distribution, leading to pronounced shifts in its absorption and fluorescence spectra. The deprotonated form typically exhibits a blue-shifted absorbance and emission compared to the protonated state. The following tables summarize the key quantitative spectral data for this compound and its parent compound, Nile Blue, which serves as a close proxy.

| Form | Solvent/Condition | Absorbance Maximum (λmax) | Molar Absorptivity (ε) |

| Deprotonated | Chloroform | 530 nm[1] | Data not available |

| THF | 550 nm[1] | Data not available | |

| Alkaline (Nile Blue) | ~520 nm | Data not available | |

| Protonated | Methanol (Nile Blue) | ~627-635 nm | ~76,800 M⁻¹cm⁻¹ at 626.8 nm[2] |

| Acidic (Nile Blue) | ~630-635 nm | Data not available |

| Form | Solvent/Condition | Excitation Maximum (λex) | Emission Maximum (λem) | Fluorescence Quantum Yield (Φ) |

| Deprotonated | Hydrophobic environment | Data not available | ~575 nm | Increased relative to protonated[3][4] |

| Protonated | General | 614 nm | 663 nm | Data not available |

| Methanol (Nile Blue) | 540 nm | ~670 nm | 0.27 |

Signaling Pathway and Experimental Workflow

The spectral changes in this compound are a direct consequence of the protonation of the diethylamino group. This event alters the electronic structure of the phenoxazine core, leading to a shift in the energy required for electronic transitions.

Caption: Protonation equilibrium and resulting spectral shifts of this compound.

The following workflow outlines the general procedure for characterizing the spectral properties of this compound as a function of pH.

Caption: Workflow for pH-dependent spectral characterization of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in characterizing the spectral properties of protonated this compound.

Preparation of Stock and Working Solutions

-

Objective: To prepare a concentrated stock solution of this compound and a series of working solutions at different pH values.

-

Materials:

-

This compound (ETH 5294)

-

Ethanol or other suitable organic solvent

-

A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 12)

-

Calibrated pH meter

-

-

Protocol:

-

Prepare a stock solution of this compound (e.g., 1 mM) in ethanol.

-

Prepare a series of aqueous buffers with known pH values.

-

For each desired pH, prepare a working solution by diluting a small aliquot of the this compound stock solution into the corresponding buffer to a final concentration suitable for spectroscopic measurements (typically in the low micromolar range). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and spectral properties.

-

Measure and record the final pH of each working solution.

-

Absorbance Spectroscopy and pH Titration

-

Objective: To determine the absorbance spectra of this compound at different pH values and to identify the absorbance maxima of the protonated and deprotonated forms.

-

Instrumentation: UV-Vis Spectrophotometer

-

Protocol:

-

Using a dual-beam spectrophotometer, use the appropriate buffer solution as a blank.

-

Record the absorbance spectrum of each working solution over a relevant wavelength range (e.g., 400-800 nm).

-

Identify the absorbance maximum (λmax) for the spectra at the acidic and basic ends of the pH range, corresponding to the fully protonated and deprotonated forms, respectively.

-

Plot the absorbance at the λmax of the protonated and deprotonated forms as a function of pH to generate a titration curve.

-

The pKa of the chromoionophore can be determined from the midpoint of the sigmoidal fit to the titration curve.

-

Fluorescence Spectroscopy and pH Titration

-

Objective: To determine the fluorescence emission spectra of this compound at different pH values and to identify the emission maxima of the protonated and deprotonated forms.

-

Instrumentation: Fluorometer

-

Protocol:

-

For the protonated form, set the excitation wavelength to its absorbance maximum (determined from the absorbance measurements, e.g., ~630 nm).

-

Record the fluorescence emission spectrum for each working solution.

-

For the deprotonated form, set the excitation wavelength to its absorbance maximum (e.g., ~530-550 nm) and record the emission spectra.

-

Identify the emission maximum (λem) for the fully protonated and deprotonated forms from the spectra at the extremes of the pH range.

-

Plot the fluorescence intensity at the λem of the protonated and deprotonated forms as a function of pH to generate a fluorescence titration curve.

-

Determination of Molar Absorptivity and Quantum Yield (by proxy using Nile Blue data)

-

Molar Absorptivity (ε):

-

This requires preparing a series of solutions of known concentrations in a solvent where the species (protonated or deprotonated) is stable.

-

Measure the absorbance at the λmax for each concentration in a cuvette with a known path length (typically 1 cm).

-

According to the Beer-Lambert law (A = εcl), the molar absorptivity can be calculated from the slope of a plot of absorbance versus concentration. For Nile Blue in methanol, a value of approximately 76,800 M⁻¹cm⁻¹ at 626.8 nm has been reported.

-

-

Fluorescence Quantum Yield (Φ):

-

The quantum yield is typically determined relative to a standard with a known quantum yield.

-

The absorbance of the sample and the standard at the excitation wavelength should be matched and kept low (< 0.1) to avoid inner filter effects.

-

The integrated fluorescence intensity of the sample and the standard are measured.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively. For Nile Blue in methanol, a quantum yield of 0.27 has been reported.

-

References

In-Depth Technical Guide to the Solubility of Chromoionophore I in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Chromoionophore I (also known as ETH 5294), a widely used lipophilic pH indicator in various scientific and biomedical applications. Due to the scarcity of publicly available quantitative solubility data, this document compiles reported concentrations of this compound in various organic solvents and presents a generalized experimental protocol for determining its solubility.

Introduction to this compound

This compound is a hydrophobic, oil-soluble dye belonging to the Nile Blue family of compounds. Its chemical structure, 9-(Diethylamino)-5-(octadecanoylimino)-5H-benzo[a]phenoxazine, imparts a significant lipophilic character, making it virtually insoluble in water but soluble in many organic solvents and plasticizers. This property is crucial for its primary application in ion-selective electrodes (ISEs) and optical sensors (optodes), where it is incorporated into a polymeric membrane to detect changes in pH. The protonation and deprotonation of the molecule lead to a distinct color change, allowing for the optical determination of ion concentrations.

Solubility of this compound in Organic Solvents

Table 1: Reported Concentrations of this compound in Various Organic Solvents

| Solvent | Reported Concentration | Molar Concentration (mol/L) | Application Context |

| Chloroform (CHCl₃) | 1.7 x 10⁻³ mol/L | 0.0017 | Preparation of a stock solution for monolayer studies. |

| Dichloromethane (DCM) | 0.02 M | 0.02 | Component of a lipophilic droplet for studying photo-chemopropulsion. |

| Dimethyl Sulfoxide (DMSO) | 10 mM | 0.01 | Preparation of a stock solution for biological assays. |

| Tetrahydrofuran (THF) | Not specified, but used as a solvent for cocktails | - | Commonly used to dissolve this compound with PVC, plasticizers, and ionophores for creating ion-selective membranes. |

| Cyclohexanone | 1.6 - 3.2 mM | 0.0016 - 0.0032 | Solvent for creating optode inks for printing on fabrics. |

| Acetonitrile | Not specified, but used as a solvent for deposition | - | Used to dissolve this compound for deposition onto an electrode surface. |

Note: The concentrations listed above do not necessarily represent the maximum solubility (saturation point) of this compound in the respective solvents. They are concentrations at which the compound has been successfully dissolved to create working solutions for various experimental purposes.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a hydrophobic compound like this compound in an organic solvent, based on the widely accepted saturation shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., Dichloromethane, Tetrahydrofuran, etc.)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Syringes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. For hydrophobic compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration in the supernatant no longer increases).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered supernatant with a known volume of the organic solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated supernatant by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and specify the temperature at which the measurement was conducted.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Signaling Mechanism of this compound in an Ion-Selective Optode

This diagram illustrates the principle of operation for an ion-selective optode for a generic cation (C⁺) using this compound as the pH indicator.

Conclusion

This compound is a critical component in the field of chemical sensing due to its lipophilic nature and pH-dependent optical properties. While a definitive, quantitative dataset of its solubility in common organic solvents is not widely documented, this guide provides a summary of known successful solution preparations and a robust, generalized protocol for its experimental determination. The provided diagrams offer a clear visualization of both the practical workflow for solubility testing and the fundamental signaling mechanism in its primary application. This information serves as a valuable resource for researchers and professionals working with this compound in sensor development and other applications requiring its dissolution in organic media.

Chromoionophore I: A Deep Dive into its Discovery, Development, and Application in Ion Sensing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Chromoionophore I (ETH 5294), a pivotal component in the development of ion-selective electrodes (ISEs) and optical sensors (optodes). We will delve into its discovery as a lipophilic derivative of Nile Blue, its synthesis, and its mechanism of action. This guide provides detailed experimental protocols, quantitative performance data, and visualizations to support researchers in the application of this versatile molecule.

Introduction: The Genesis of a Lipophilic pH Indicator

This compound, chemically known as N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide or N-octadecanoyl-Nile Blue, is a hydrophobic, H⁺-selective neutral chromoionophore.[1][2] Its development arose from the need for highly lipophilic indicator dyes that could be stably incorporated into the polymeric membranes of ion sensors. The core structure of this compound is derived from Nile Blue, a well-known phenoxazine dye.[3] The introduction of a long C17 alkyl chain via an amide linkage significantly enhances its lipophilicity, preventing its leaching from the sensor's organic membrane phase into the aqueous sample.[1] This modification allows for the creation of robust and durable sensors for a variety of applications.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Synonyms | ETH 5294, N-Octadecanoyl-Nile Blue | [4] |

| CAS Number | 125829-24-5 | |

| Molecular Formula | C₃₈H₅₃N₃O₂ | |

| Molecular Weight | 583.85 g/mol | |

| Melting Point | 91-93 °C | |

| Appearance | Brown to black solid | |

| Solubility | Oil-soluble, Soluble in DMSO (10 mM) | |

| Fluorescence (protonated) | λex ~614 nm; λem ~663 nm |

Mechanism of Action: An Ion-Exchange Signaling Pathway

The functionality of this compound in ion-selective optodes is predicated on a reversible ion-exchange mechanism at the membrane-sample interface. In a cation-selective optode, the membrane is typically composed of a polymer matrix (e.g., PVC), a plasticizer (e.g., DOS), a specific ionophore that selectively binds the target cation, and this compound as the signal transducer.

The signaling cascade can be summarized as follows:

-

Initial State: In the absence of the target cation, this compound exists in its protonated form (CH⁺), imparting a specific color or fluorescence to the membrane.

-

Ion Recognition: When the optode comes into contact with a sample containing the target cation (M⁺), the ionophore (L) selectively binds the cation at the membrane surface, forming a complex (ML⁺).

-

Ion Exchange: To maintain charge neutrality within the membrane, the formation of the positively charged ionophore-cation complex facilitates the release of a proton (H⁺) from the protonated this compound (CH⁺) into the aqueous sample.

-

Signal Transduction: The deprotonation of this compound to its neutral form (C) results in a distinct change in its absorption and fluorescence properties. This optical change is the analytical signal that is measured and correlated to the concentration of the target cation.

This process is reversible, allowing for the continuous monitoring of ion concentrations. The equilibrium of this ion-exchange reaction is influenced by the concentration of the target cation in the sample and the pH of the sample.

Synthesis of this compound

This compound is synthesized through the acylation of Nile Blue with a long-chain fatty acid chloride, typically octadecanoyl chloride. This reaction attaches the C18 alkyl chain to the imino group of the Nile Blue molecule.

Detailed Experimental Protocol for Synthesis

Materials:

-

Nile Blue A chloride (or sulfate)

-

Octadecanoyl chloride

-

Anhydrous pyridine (or another suitable base and solvent)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolution: Dissolve Nile Blue A in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Slowly add a solution of octadecanoyl chloride in anhydrous DCM to the Nile Blue solution at 0 °C with constant stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitored by TLC).

-

Quenching: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as DCM or chloroform. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.

Characterization of this compound

UV-Vis Spectroscopy

The protonated and deprotonated forms of this compound exhibit distinct absorption spectra. The deprotonated (neutral) form typically shows an absorption maximum around 530-550 nm, while the protonated form absorbs at a longer wavelength, around 610-660 nm. This significant spectral shift upon protonation/deprotonation is the basis for its use in absorbance-based optical sensors.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would be complex, showing signals corresponding to the aromatic protons of the benzo[a]phenoxazine core, the protons of the diethylamino group, and the long aliphatic chain of the octadecanoyl group. The exact chemical shifts would depend on the solvent used. A representative, though not experimentally derived, ¹H NMR spectrum would show characteristic peaks in the aromatic region (around 7-8.5 ppm), signals for the ethyl groups (triplet and quartet), and a large, broad signal for the methylene groups of the alkyl chain (around 1.2-2.5 ppm), with a distinct signal for the methylene group alpha to the carbonyl.

Application in Ion-Selective Optodes: Experimental Protocols

The preparation of ion-selective optodes is a critical step in the development of sensors based on this compound. The following are detailed protocols for the preparation of cation-selective optode membranes.

Preparation of a PVC-based Optode Membrane

Materials:

-

High molecular weight PVC

-

Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS)

-

Cation-selective ionophore (e.g., Valinomycin for K⁺, Calcium Ionophore II for Ca²⁺)

-

This compound (ETH 5294)

-

Anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Cocktail Preparation: In a clean glass vial, dissolve the appropriate amounts of PVC, DOS, the specific ionophore, this compound, and the anionic additive in THF. A typical composition might be around 33% PVC, 66% DOS, and small amounts (in the mmol/kg range) of the ionophore, chromoionophore, and additive.

-

Homogenization: Thoroughly mix the components until a homogenous "cocktail" solution is obtained. This can be done by gentle shaking or vortexing.

-

Membrane Casting: Cast the cocktail solution onto a clean, flat support material, such as a glass slide or a suitable polymer film. The volume of the cocktail will determine the thickness of the final membrane.

-

Drying: Allow the solvent to evaporate slowly in a dust-free environment at room temperature. This process can take several hours.

-

Conditioning: Once the membrane is formed, it should be conditioned in a solution of the primary ion to ensure a stable and reproducible response.

Quantitative Performance Data

The performance of ion-selective optodes based on this compound is characterized by several key parameters, including selectivity, response range, detection limit, and response time.

Selectivity Coefficients

The selectivity of an ion-selective sensor is its ability to respond to the primary ion in the presence of other interfering ions. It is quantified by the selectivity coefficient, Kpot(A,B), where A is the primary ion and B is the interfering ion. A smaller value of Kpot(A,B) indicates a higher selectivity for the primary ion A.

Selectivity Coefficients (log Kpot(A,B)) for Cation-Selective Optodes using this compound:

| Primary Ion (A) | Interfering Ion (B) | log Kpot(A,B) | Ionophore Used | Reference |

| K⁺ | Na⁺ | -2.0 to -3.5 | Valinomycin | |

| K⁺ | Ca²⁺ | ~ -4.0 | Valinomycin | |

| K⁺ | Mg²⁺ | ~ -4.2 | Valinomycin | |

| Ca²⁺ | Na⁺ | -3.6 to -6.1 | Calcium Ionophore II | |

| Ca²⁺ | K⁺ | -3.8 | Calcium Ionophore II | |

| Ca²⁺ | Mg²⁺ | -4.1 | Calcium Ionophore II |

Note: Selectivity coefficients can vary depending on the membrane composition and the method of determination.

Response Characteristics

| Sensor Type | Dynamic Range | Limit of Detection (LOD) | Response Time (t₉₅) | Reference |

| K⁺-selective optode | 1 x 10⁻⁶ to 1 x 10⁻² M | ~ 1 x 10⁻⁶ M | ~ 3 minutes | |

| Ca²⁺-selective optode | 1 x 10⁻⁷ to 1 x 10⁻³ M | ~ 1 x 10⁻⁸ M | ~ 1 minute |

Conclusion